molecular formula C7H7BrFN B1400398 3-bromo-2-fluoro-N-methylaniline CAS No. 943830-86-2

3-bromo-2-fluoro-N-methylaniline

Cat. No.: B1400398
CAS No.: 943830-86-2
M. Wt: 204.04 g/mol
InChI Key: POLVBFVHAHLHGH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Reduction: One common method to synthesize 3-bromo-2-fluoro-N-methylaniline involves the nitration of a precursor compound followed by reduction. For example, starting with 3-bromo-2-fluoronitrobenzene, the nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 3-bromo-2-fluorobenzene with methylamine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include methoxy or tert-butyl derivatives.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-N-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-bromo-2-fluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-N-methylaniline is unique due to the specific combination of bromine, fluorine, and methyl substituents on the aniline ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-bromo-2-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVBFVHAHLHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step 2 A suspension of N-(3-bromo-2-fluorophenyl)formamide (216 mg, 0.991 mmol) in THF (8 mL) was treated with borane dimethyl sulfide complex (2.0 M in THF, 1.486 mL, 2.97 mmol) and the resulting mixture was heated at reflux for 2 h. 1 M hydrochloric acid was added and the mixture was again heated at reflux for 1 h. The mixture was cooled to rt and concentrated and the residue was partitioned between NaHCO3 (aq) and EtOAc. The organic phase was washed with brine, dried and concentrated to provide 3-bromo-2-fluoro-N-methylaniline as a light yellow oil (60 mg, 30%). Mass spectrum m/z 204, 206 (M+H)+.
Name
N-(3-bromo-2-fluorophenyl)formamide
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.486 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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